molecular formula C26H26O6 B13945321 1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- CAS No. 63317-78-2

1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-

Cat. No.: B13945321
CAS No.: 63317-78-2
M. Wt: 434.5 g/mol
InChI Key: MSXVZKRMNCGMER-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-: is a complex organic compound with a unique structure that includes two isobenzofurandione units connected by a hexanediyl bridge. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- typically involves the reaction of phthalic anhydride with a suitable hexanediyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: A related compound with a similar core structure but different substituents.

    1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-: Another similar compound with a methyl group attached to the core structure.

    1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-: A chlorinated derivative with distinct chemical properties.

Uniqueness

1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- is unique due to its specific hexanediyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

63317-78-2

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

5-[7-(1,3-dioxo-2-benzofuran-5-yl)-2,7-dimethyloctan-2-yl]-2-benzofuran-1,3-dione

InChI

InChI=1S/C26H26O6/c1-25(2,15-7-9-17-19(13-15)23(29)31-21(17)27)11-5-6-12-26(3,4)16-8-10-18-20(14-16)24(30)32-22(18)28/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

MSXVZKRMNCGMER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O

Origin of Product

United States

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